![molecular formula C13H14N2O2S B7592785 N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B7592785.png)
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as THZ1, is a small molecule inhibitor of cyclin-dependent kinase 7 (CDK7). CDK7 is a serine/threonine kinase that is a key component of the CDK-activating kinase (CAK) complex, which regulates the cell cycle by phosphorylating and activating CDKs. THZ1 has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for cancer therapy.
Mécanisme D'action
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide inhibits CDK7 by binding to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of CDKs. This leads to cell cycle arrest and apoptosis in cancer cells, while normal cells are relatively unaffected.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, and pancreatic cancer. In addition to its anti-tumor activity, this compound has also been shown to have anti-inflammatory effects in preclinical models of rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide is its selectivity for CDK7, which makes it a promising candidate for cancer therapy. However, this compound has also been shown to have off-target effects on other kinases, which may limit its therapeutic potential. In addition, this compound has poor solubility and bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
Future research on N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide will likely focus on improving its pharmacokinetic properties and developing more potent and selective CDK7 inhibitors. In addition, this compound may have potential applications in combination therapy with other anti-cancer agents, such as immune checkpoint inhibitors. Finally, this compound may also have potential applications in other diseases, such as HIV and inflammation, which will require further preclinical and clinical investigation.
Méthodes De Synthèse
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide can be synthesized through a multi-step process involving the condensation of 2-aminothiazole with a bicyclo[2.2.1]hept-2-ene-5-carboxylic acid derivative, followed by acetylation of the resulting compound. The final product is obtained through a coupling reaction with an appropriate amine.
Applications De Recherche Scientifique
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide has been extensively studied in preclinical models of cancer, where it has been shown to have potent anti-tumor activity. This compound has been shown to selectively target cancer cells by inhibiting CDK7, which is overexpressed in many types of cancer. In addition to its anti-tumor activity, this compound has also been shown to have potential therapeutic applications in other diseases, such as HIV and inflammation.
Propriétés
IUPAC Name |
N-(5-acetyl-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-7(16)11-6-14-13(18-11)15-12(17)10-5-8-2-3-9(10)4-8/h2-3,6,8-10H,4-5H2,1H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVGXPDVTPZQJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)NC(=O)C2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

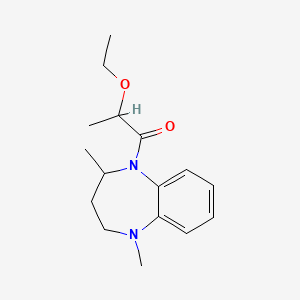
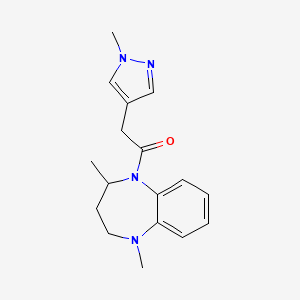
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
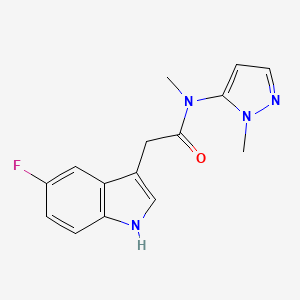
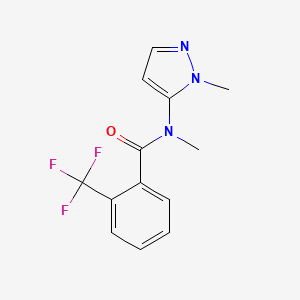
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)
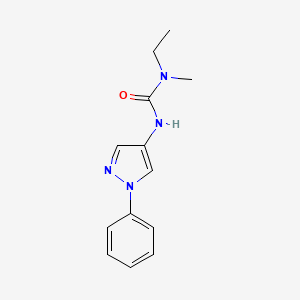
![4-[(Dimethylamino)methyl]-3-(2-thiophen-2-ylpropanoylamino)benzamide](/img/structure/B7592773.png)
![4-[4-(1-Methylpyrazol-4-yl)-1,3-thiazol-2-yl]thiomorpholine](/img/structure/B7592791.png)
![2-[(2,5-Dichlorophenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7592795.png)

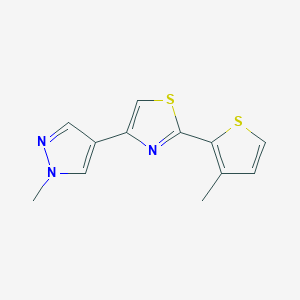
![2-[[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methoxy]-5-phenyl-1,3,4-oxadiazole](/img/structure/B7592818.png)
